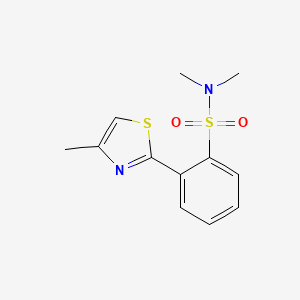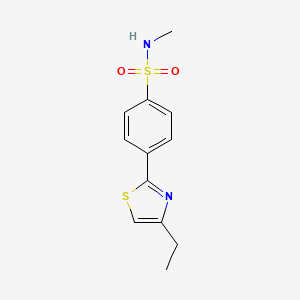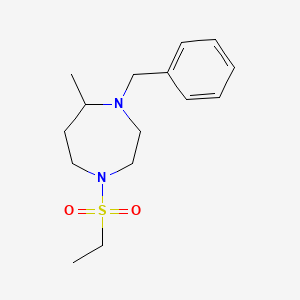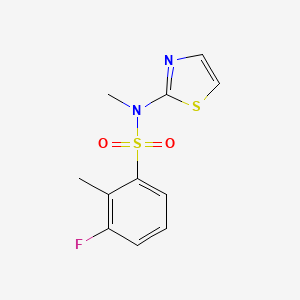
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea, also known as DMCM, is a potent and selective antagonist of the GABA-A receptor. It was first synthesized in the 1970s and has since been used extensively in scientific research to understand the mechanisms of action of GABA-A receptors and their role in neurological disorders.
Mécanisme D'action
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea acts as a competitive antagonist of the GABA-A receptor, binding to the receptor site and preventing the binding of GABA. This results in a decrease in the inhibitory effects of GABA on the central nervous system, leading to increased neuronal excitability.
Biochemical and Physiological Effects:
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea has been shown to induce anxiety-like behaviors in animal models, suggesting that it may be a useful tool for studying the neurobiology of anxiety disorders. It has also been shown to impair memory and learning in rodents, indicating that it may have potential as a cognitive enhancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise manipulation of GABA-A receptor activity without affecting other neurotransmitter systems. However, one limitation is that 1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea has a relatively short half-life in vivo, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research involving 1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea. One area of interest is the development of novel GABA-A receptor modulators based on the structure of 1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea. Another potential direction is the use of 1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea as a tool for investigating the role of GABA-A receptors in neuropsychiatric disorders, such as depression and schizophrenia. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea and its potential therapeutic applications.
Méthodes De Synthèse
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea can be synthesized through a multi-step process involving the reaction of 4,4-dimethylcyclohexanone with ethyl isocyanate, followed by the reaction of the resulting intermediate with 2-acetylpyridine. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea has been widely used in scientific research to study the role of GABA-A receptors in neurological disorders, such as anxiety, epilepsy, and insomnia. It has also been used to investigate the effects of GABA-A receptor modulators on memory and learning.
Propriétés
IUPAC Name |
1-(4,4-dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2)8-6-11(7-9-15)16-14(20)17-12-5-4-10-18(3)13(12)19/h4-5,10-11H,6-9H2,1-3H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWCFUGPGVSSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC(=O)NC2=CC=CN(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7591200.png)







![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)